molecular formula C22H19N7O3 B2456637 6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207027-66-4

6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2456637
CAS No.: 1207027-66-4
M. Wt: 429.44
InChI Key: MPOKOIOJPSGPHA-UHFFFAOYSA-N
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Description

6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Biological Activity

The compound 6-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel synthetic derivative that incorporates multiple pharmacophores. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N7O2C_{23}H_{21}N_{7}O_{2} with a molecular weight of approximately 427.46 g/mol. The structure consists of a triazolo-pyrimidine core linked to an oxadiazole moiety and a methoxyphenyl group. The unique combination of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC23H21N7O2
Molecular Weight427.46 g/mol
LogP4.4327
Polar Surface Area84.365 Ų
Hydrogen Bond Acceptors Count8

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Modulation : The compound could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • DNA Interaction : Potential interference with DNA replication or transcription processes has been suggested due to structural similarities with nucleobases.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In a study focusing on similar compounds, it was found that certain derivatives displayed strong activity against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with some showing comparable efficacy to standard antibiotics like gentamicin .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. The compound has been evaluated for its ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor progression:

  • In vitro assays revealed that several oxadiazole derivatives exhibited IC50 values in the low micromolar range against TP .
  • Molecular docking studies suggested strong binding affinity to TP and other cancer-related targets such as HDAC and topoisomerase II .

Case Studies

  • Study on Thymidine Phosphorylase Inhibition :
    • A series of oxadiazole derivatives were synthesized and tested for TP inhibition.
    • The most active compounds showed IC50 values ranging from 14.40 µM to 173.23 µM.
    • Structural modifications were correlated with increased biological activity through structure-activity relationship (SAR) studies .
  • Antimicrobial Efficacy Assessment :
    • A comparative study highlighted that certain oxadiazole derivatives had superior antimicrobial effects against resistant strains.
    • The docking studies indicated favorable interactions with bacterial target proteins, suggesting a potential pathway for drug development .

Properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-13-8-9-15(10-14(13)2)20-24-18(32-26-20)11-28-12-23-21-19(22(28)30)25-27-29(21)16-6-4-5-7-17(16)31-3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOKOIOJPSGPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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